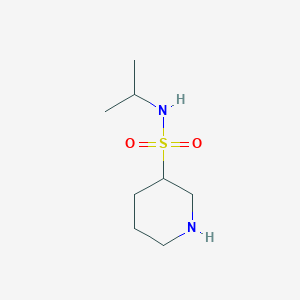

N-(Propan-2-YL)piperidine-3-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2O2S |

|---|---|

Molecular Weight |

206.31 g/mol |

IUPAC Name |

N-propan-2-ylpiperidine-3-sulfonamide |

InChI |

InChI=1S/C8H18N2O2S/c1-7(2)10-13(11,12)8-4-3-5-9-6-8/h7-10H,3-6H2,1-2H3 |

InChI Key |

FDEHLHMHKLDSBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NS(=O)(=O)C1CCCNC1 |

Origin of Product |

United States |

Synthetic Methodologies for N Propan 2 Yl Piperidine 3 Sulfonamide and Its Analogues

General Strategies for Piperidine (B6355638) Ring Formation

The piperidine scaffold is a fundamental structural motif in numerous natural products and pharmaceutical agents. taylorfrancis.comnih.gov Its synthesis has been the subject of extensive research, leading to a variety of effective methods for its construction. These strategies can be broadly categorized into hydrogenation and reduction approaches, intramolecular cyclization reactions, and multicomponent reactions.

Hydrogenation and Reduction Approaches

The catalytic hydrogenation of pyridine (B92270) derivatives is one of the most common and direct methods for the synthesis of the piperidine ring. nih.gov This approach typically involves the use of a transition metal catalyst and a hydrogen source to reduce the aromatic pyridine ring to its saturated piperidine counterpart.

A variety of heterogeneous and homogeneous catalysts have been developed for this transformation, often requiring specific reaction conditions to achieve high yields and stereoselectivity. nih.govresearchgate.net

Table 1: Catalysts and Conditions for Pyridine Hydrogenation

| Catalyst | Hydrogen Source | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Rhodium (Rh) on Carbon | H₂ gas (5 atm) | 80 °C, water | Effective for various heteroaromatic compounds. | organic-chemistry.org |

| Palladium (Pd) on Carbon | Ammonium (B1175870) formate | Mild conditions | Avoids the use of strong acids and harsh reagents. | organic-chemistry.org |

| Ruthenium (Ru) complexes | H₂ gas | High pressure/temperature | Can be used for stereoselective hydrogenation. | nih.gov |

| Iridium (Ir) complexes | H₂ gas | Asymmetric hydrogenation | Produces chiral piperidines from pyridinium (B92312) salts. nih.gov | nih.gov |

Transfer hydrogenation offers an alternative to the use of high-pressure hydrogen gas. dicp.ac.cn This method utilizes a hydrogen donor, such as formic acid or isopropanol, in the presence of a suitable catalyst. For instance, a rhodium-catalyzed transfer hydrogenation of N-benzylpyridinium salts using a formic acid/triethylamine mixture has been reported. dicp.ac.cn

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions provide a powerful means of constructing the piperidine ring from acyclic precursors. These reactions involve the formation of a carbon-nitrogen or carbon-carbon bond to close the six-membered ring. A key advantage of this approach is the ability to control stereochemistry by using chiral starting materials or catalysts. nih.gov

Several types of intramolecular cyclization reactions are employed for piperidine synthesis:

Radical-Mediated Cyclization: This method involves the generation of a radical species that subsequently cyclizes to form the piperidine ring. For example, the intramolecular cyclization of linear amino-aldehydes can be mediated by a cobalt(II) catalyst. nih.gov

Reductive Hydroamination/Cyclization: This cascade reaction can form piperidines from alkynes. The process is typically mediated by an acid, which activates the alkyne for an intramolecular attack by an amine, followed by reduction to the piperidine. nih.gov

Oxidative Amination of Alkenes: Non-activated alkenes can be converted to substituted piperidines through oxidative amination. This reaction can be catalyzed by gold(I) or palladium complexes, allowing for the simultaneous formation of the N-heterocycle and the introduction of another functional group. nih.gov

Hofmann–Löffler Reaction: This classic reaction involves the cyclization of N-halogenated amines under acidic conditions, initiated by heat or light. The reaction proceeds through a nitrogen-centered radical that abstracts a hydrogen atom from the δ-carbon, leading to the formation of a pyrrolidine (B122466) or piperidine ring after subsequent steps. wikipedia.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the starting materials. taylorfrancis.com MCRs are particularly valuable for the synthesis of highly functionalized piperidine derivatives in a convergent and atom-economical manner. tandfonline.comrsc.org

Various catalysts have been employed to facilitate these one-pot syntheses, including:

Tetrabutylammonium tribromide (TBATB) taylorfrancis.com

Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) taylorfrancis.com

Ytterbium(III) triflate (Yb(OTf)₃) and Silver triflate (AgOTf) co-catalysis tandfonline.com

Immobilized Candida antarctica lipase (B570770) B (CALB) rsc.org

A notable example is the one-pot synthesis of trimethyl 3,5,5-piperidinetricarboxylate, which proceeds through a domino sequence of Mannich reaction, Hoffmann elimination, Michael addition, and intramolecular aminolysis. tandfonline.com Another approach involves a pseudo five-component reaction between aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid to generate structurally diverse and pharmacologically relevant piperidines. acs.org

Sulfonamide Bond Formation Techniques

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a multitude of drugs. nih.govnih.gov The formation of the sulfonamide bond is, therefore, a critical step in the synthesis of N-(propan-2-yl)piperidine-3-sulfonamide.

Reaction of Amines with Sulfonyl Chlorides

The most traditional and widely used method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. nih.govrsc.orgresearchgate.net The base serves to neutralize the hydrochloric acid that is generated as a byproduct of the reaction.

Table 2: Bases Commonly Used in Sulfonamide Synthesis

| Base | Properties | Application Notes |

|---|---|---|

| Pyridine | Often used as both a base and a solvent. | Can be difficult to remove after the reaction. |

| Triethylamine (TEA) | A common, inexpensive organic base. | Readily removed by aqueous workup. |

| Sodium Carbonate (Na₂CO₃) | An inorganic base. | Used in aqueous or biphasic reaction conditions. researchgate.net |

While this method is robust, it necessitates the prior synthesis of the sulfonyl chloride, which can sometimes be challenging and require harsh reagents like chlorosulfonic acid. rsc.org

Alternative Sulfonamide Synthesis Routes

To overcome the limitations associated with sulfonyl chlorides, several alternative methods for sulfonamide synthesis have been developed.

Synthesis from N-Silylamines: N-silylamines react efficiently with sulfonyl chlorides to produce sulfonamides in high yields. nih.gov This method can be performed in the absence of a solvent, and the byproduct, trimethylsilyl (B98337) chloride, can be easily removed. nih.gov

One-Pot Synthesis from Unactivated Acids and Amines: A novel strategy allows for the conversion of aromatic carboxylic acids to sulfonyl chlorides, which are then reacted in the same pot with an amine to form the sulfonamide. acs.org This copper-catalyzed process leverages ligand-to-metal charge transfer (LMCT) for the decarboxylative halosulfonylation. acs.org

Synthesis from Thiols: Thiols can be directly converted to sulfonamides through oxidative coupling with amines. rsc.org Reagents such as iodine in the presence of an oxidant like tert-butyl hydroperoxide can facilitate this transformation. rsc.org

Use of Sulfur Dioxide Surrogates: Gaseous sulfur dioxide can be challenging to handle in a laboratory setting. Stable, solid surrogates such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) have been developed. organic-chemistry.orgthieme-connect.com These reagents can react with organometallic species and amines to generate sulfonamides. organic-chemistry.org

From Sulfonic Acids: Sulfonamides can be synthesized directly from sulfonic acids or their sodium salts under microwave irradiation, offering a high-yielding and tolerant method. organic-chemistry.org

Targeted Synthesis of this compound Scaffolds

The targeted synthesis of the this compound scaffold can be approached through several strategic pathways. A common method involves the initial preparation of a suitable piperidine precursor, such as piperidine-3-carboxylic acid or 3-aminopiperidine, which is then elaborated to the final compound.

One plausible synthetic route commences with a commercially available or synthesized piperidine-3-carboxylic acid derivative. This precursor can undergo amide coupling with a sulfonamide moiety. For instance, a study on novel sulfonyl piperidine carboxamide derivatives utilized N-Boc-piperidine-3-carboxylic acid as a starting material, which was coupled with various substituted sulfonyl chlorides. researchgate.net A similar strategy could be adapted by first converting piperidine-3-sulfonic acid to its corresponding sulfonyl chloride, followed by amination with isopropylamine.

Alternatively, the synthesis can proceed through a 3-aminopiperidine intermediate. The amino group can be sulfonylated to form the piperidine-3-sulfonamide (B1358856) core. Subsequent N-alkylation of the piperidine nitrogen with an isopropyl group would yield the target molecule. Reductive amination is a widely used method for N-alkylation and could be employed by reacting piperidine-3-sulfonamide with acetone (B3395972) in the presence of a reducing agent. mdpi.com A manganese-catalyzed N-alkylation of sulfonamides using alcohols has also been reported as an efficient method. organic-chemistry.org

The formation of the piperidine ring itself is a critical aspect of the synthesis. Modern methods for constructing substituted piperidines include the hydrogenation of pyridine derivatives, intramolecular cyclization reactions, and innovative catalytic methods like ring-closing metathesis. nih.govsemanticscholar.orgorganic-chemistry.org For instance, a modular approach combining biocatalytic C-H oxidation and radical cross-coupling has been developed to simplify the synthesis of complex piperidines. news-medical.net

Below is a table summarizing potential synthetic strategies for analogous compounds, which could be adapted for this compound.

| Starting Material | Key Reactions | Intermediate(s) | Target Analogue/Scaffold | Ref. |

| N-Boc-piperidine-3-carboxylic acid | Amide coupling with sulfonyl chlorides | N-Boc-piperidine-3-carboxamide | Sulfonyl piperidine carboxamides | researchgate.net |

| 2-Aminopyridine | Sulfonation, Chlorination, Amination | 6-Aminopyridine-3-sulfonic acid, 6-Aminopyridine-3-sulfonyl chloride | Substituted pyridosulfonamides | rasayanjournal.co.in |

| (R)-3-Amino-1-Boc-piperidine | Reductive amination with ethyl glyoxylate | Ethyl 2-[((R)-1-Boc-piperidin-3-yl)amino]acetate | Chiral 3-aminopiperidine derivatives | nih.gov |

| Alkenyl amines | Ring-closing metathesis (RCM) | Tetrahydropyridines | Substituted piperidines | semanticscholar.org |

| Aldehydes and amines | Reductive amination via transfer hydrogenation | N-aryl-substituted pyrrolidines (analogous for piperidines) | N-aryl-substituted piperidines | mdpi.com |

Stereoselective Synthesis Considerations

The stereochemistry at the C3 position of the piperidine ring is a crucial consideration in the synthesis of this compound, as different enantiomers can exhibit distinct biological activities. Achieving high enantiomeric purity often requires the use of chiral starting materials, stereoselective reactions, or resolution of racemic mixtures.

A key strategy for stereoselective synthesis is to start with an enantiomerically pure precursor. For example, (R)- and (S)-3-aminopiperidine derivatives can be synthesized from natural amino acids like L-ornithine and L-lysine. researchgate.net A patented method describes the synthesis of (R)-3-aminopiperidine from N-protected 3-piperidone using a transaminase, highlighting the use of biocatalysis to achieve high enantioselectivity. google.com Another approach involves the enantioselective ring expansion of prolinols to access optically active 3-azido- and 3-aminopiperidine derivatives. researchgate.net

Asymmetric catalysis offers another powerful tool for establishing the desired stereocenter. A rhodium-catalyzed asymmetric reductive Heck reaction has been reported for the synthesis of enantioenriched 3-substituted piperidines from pyridine and boronic acids. acs.org Furthermore, multi-enzyme cascades have been utilized for the synthesis of protected 3-aminopiperidine derivatives, preventing racemization of labile intermediates and yielding products with high enantiopurity. rsc.org

The following table outlines various approaches to the stereoselective synthesis of key piperidine intermediates.

| Chiral Precursor/Method | Key Transformation | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Ref. |

| (R)-3-Amino-1-Boc-piperidine | Reductive amination | Chiral 3-substituted aminopiperidine | Not specified | nih.gov |

| L-Ornithinol / L-Lysinol | Multi-enzyme cascade | L-3-N-Cbz-aminopiperidine / L-3-N-Cbz-aminoazepane | High enantiopurity | rsc.org |

| N-protected 3-piperidone | Transaminase reaction | (R)-N-protected-3-aminopiperidine | 99.7% ee | google.com |

| Pyridine and arylboronic acids | Rh-catalyzed asymmetric reductive Heck reaction | Enantioenriched 3-aryl-tetrahydropyridines | High ee | acs.org |

| Homopropargylic amines from chiral sulfinyl imines | Gold-catalyzed cyclization, reduction, Ferrier rearrangement | Enantioenriched substituted piperidin-4-ols | >94% ee for starting amine | nih.gov |

Synthetic Challenges and Innovations

The synthesis of this compound and its analogues is not without its challenges. These can include side reactions, low yields, and difficulties in achieving desired selectivity. However, ongoing research continues to provide innovative solutions to these problems.

A significant challenge lies in the potential for side reactions during the various synthetic steps. For example, in the synthesis of sulfonamide derivatives containing a piperidine moiety, the reaction of reactive sulfonyl chlorides with water can lead to the formation of sulfonic acid by-products. nih.gov Additionally, N,N-disubstituted sulfonamides can also be formed as impurities. nih.gov The N-alkylation of piperidines can sometimes lead to over-alkylation, resulting in the formation of quaternary ammonium salts, especially when the alkylating agent is in excess. researchgate.net

Controlling the regioselectivity and stereoselectivity during the formation and functionalization of the piperidine ring is another critical challenge. nih.govmdma.ch Traditional methods for piperidine synthesis often require harsh reaction conditions, which can be incompatible with sensitive functional groups. nih.gov

To address these challenges, several innovative synthetic methodologies have been developed. The use of "borrowing hydrogen" catalysis with earth-abundant metals like manganese offers a more sustainable and atom-economical approach for the N-alkylation of sulfonamides with alcohols, producing water as the only byproduct. organic-chemistry.org Water-soluble iridium complexes have also been developed as catalysts for the N-alkylation of sulfonamides with alcohols in water, further enhancing the green credentials of the synthesis. rsc.org

In piperidine ring synthesis, a modular two-step process involving biocatalytic C-H oxidation followed by radical cross-coupling has been shown to dramatically simplify the construction of complex piperidines. news-medical.net This method avoids the need for protecting groups and expensive precious metal catalysts. news-medical.net Ring-closing metathesis (RCM) has also emerged as a powerful tool for the efficient construction of the piperidine ring from diene precursors under mild conditions. semanticscholar.org

The following table summarizes some of the common synthetic challenges and the innovative solutions developed to overcome them.

| Synthetic Challenge | Traditional Approach | Innovative Solution | Advantages of Innovation | Ref. |

| By-product formation in sulfonamide synthesis | Use of reactive sulfonyl chlorides | - | - | nih.gov |

| Over-alkylation of piperidine nitrogen | Control of stoichiometry | Slow addition of alkylating agent using a syringe pump | Better control over mono-alkylation | researchgate.net |

| Harsh conditions for piperidine synthesis | High temperature and pressure for pyridine hydrogenation | Biocatalytic C-H oxidation and radical cross-coupling | Milder conditions, fewer steps, cost-effective | news-medical.net |

| Use of toxic alkylating agents | Alkyl halides | "Borrowing hydrogen" catalysis with alcohols | Use of benign reagents, water as byproduct | organic-chemistry.org |

| Stereocontrol in piperidine synthesis | Resolution of racemates | Asymmetric catalysis, use of chiral pool starting materials, enzymatic resolution | High enantioselectivity, predictable stereochemical outcome | google.comacs.orgrsc.org |

Structure Activity Relationship Sar Studies of N Propan 2 Yl Piperidine 3 Sulfonamide Derivatives

Impact of Piperidine (B6355638) Ring Modifications on Biological Activity

The piperidine ring, a ubiquitous scaffold in pharmaceuticals, offers a versatile platform for structural modification. Alterations to this core structure, including substitutions on the nitrogen atom and variations in the position and stereochemistry of substituents, can profoundly impact the biological activity of N-(Propan-2-YL)piperidine-3-sulfonamide derivatives.

Positional Isomerism and Stereochemistry Effects on Piperidine Ring Activity

The placement of the sulfonamide group on the piperidine ring is a critical determinant of biological activity. While direct comparative studies on piperidine-2-, 3-, and 4-sulfonamide derivatives are limited in the available literature, the position of substituents on heterocyclic rings is a well-established factor in SAR. For instance, in a series of piperidine-based matrix metalloproteinase inhibitors, the 4-benzenesulfonylpiperidine-4-carboxylic acid hydroxyamide scaffold was designed to address issues of selectivity and chirality present in earlier acyclic analogues. nih.gov

Furthermore, stereochemistry plays a pivotal role in the biological activity of chiral piperidine derivatives. The spatial arrangement of substituents can dictate the precise fit of a molecule into a binding pocket. Studies on other classes of piperidine derivatives have demonstrated that different stereoisomers can exhibit vastly different potencies and selectivities. nih.gov For this compound, which possesses a chiral center at the 3-position of the piperidine ring, it is highly probable that the (R) and (S) enantiomers would display distinct biological activities.

Role of the Sulfonamide Moiety in Ligand-Target Interactions

The sulfonamide group is a privileged functional group in medicinal chemistry, known for its ability to mimic a carboxylate group and engage in crucial hydrogen bonding interactions with biological targets. researchgate.net In the context of this compound derivatives, this moiety is indispensable for their biological activity.

Substitutions on the Sulfonamide Nitrogen

The nature of the substituent on the sulfonamide nitrogen (the N-isopropyl group in the parent compound) is a key modulator of activity. In one study of sulfonamides bearing a piperidine nucleus, N-ethyl substitution on the sulfonamide nitrogen was found to retard the inhibitory potential of the compounds against certain enzymes. researchgate.net This suggests that even small alkyl substitutions can have a significant impact. The size, lipophilicity, and electronic properties of the N-substituent can influence binding affinity and pharmacokinetic properties. The optimal substituent is likely to be target-dependent, requiring a careful balance of steric and electronic factors.

The activity of N-1-substituted sulfonamides varies with the nature of the substituent. Generally, substituents that impart electron-rich characteristics to the SO2 group can increase bacteriostatic activity. pharmacy180.com Heterocyclic substituents on the N-1 position have been shown to lead to highly potent derivatives. pharmacy180.com

Structural Variations at the Sulfonyl Group

The sulfonamide bond itself has been shown to be essential for the antibacterial capacity of certain piperidine-containing sulfonamide derivatives. When the sulfonamide linkage was replaced with a benzamide (B126) or other amide bonds, the resulting compounds exhibited weak to moderate biological activity, confirming the critical role of the sulfonamide moiety. nih.gov The sulfur atom of the sulfonamide should be directly linked to the benzene (B151609) ring for optimal activity in many classes of sulfonamides. slideshare.net Replacing the -SO2NH group with a -CONH group has been shown to reduce activity. pharmacy180.com

Influence of the N-Isopropyl Group on Pharmacological Profile

In a study of hydrazide-based sulfonamide derivatives of carvacrol (B1668589), a naturally occurring phenolic monoterpenoid, the incorporation of an isopropyl group as part of the carvacrol moiety was part of a strategy to generate more potent antimicrobial and anti-oxidant agents. researchgate.net This highlights the general utility of the isopropyl group in bioactive molecules.

Combinatorial Chemistry and Library Design for SAR Elucidation of this compound Derivatives

The exploration of the structure-activity relationships (SAR) of this compound and its derivatives is significantly accelerated by the principles of combinatorial chemistry and strategic library design. These approaches facilitate the systematic and rapid synthesis of a multitude of structurally related analogs, enabling a comprehensive evaluation of how specific structural modifications influence biological activity. While specific combinatorial libraries for this compound have not been extensively detailed in publicly available research, the strategies employed for analogous piperidine and sulfonamide-containing compounds provide a robust framework for hypothetical library design and SAR elucidation.

The core scaffold of this compound offers several points for chemical diversification, which are ideal for combinatorial library synthesis. These key positions include the piperidine ring, the sulfonamide linkage, and the N-isopropyl group. A focused combinatorial library would be designed to explore the chemical space around these regions to identify key structural features that enhance potency and selectivity for a particular biological target.

A common and effective method for generating a library of such compounds is through solid-phase synthesis. This technique involves attaching the initial building block to a solid support (resin) and then carrying out a series of chemical reactions to build the final molecule. The use of a solid support simplifies the purification process at each step, as reagents and by-products can be easily washed away.

For a library of this compound derivatives, a synthetic strategy could commence with a piperidine-3-sulfonyl chloride scaffold. This core structure could then be reacted with a diverse array of primary and secondary amines to introduce variability at the sulfonamide nitrogen. To explore the impact of the substituent on the piperidine nitrogen, a library could be generated by starting with a protected piperidine-3-sulfonamide (B1358856) and subsequently reacting it with a variety of alkylating or acylating agents.

A hypothetical library designed to probe the SAR of this class of compounds could be constructed by varying substituents at three key positions: R¹, R², and R³.

R¹: Modifications on the piperidine nitrogen.

R²: Substitutions on the piperidine ring itself.

R³: Different alkyl or aryl groups replacing the isopropyl group on the sulfonamide nitrogen.

The synthesis of such a library would likely be performed in a parallel fashion, where different building blocks are added to the core scaffold in separate reaction vessels, often in a multi-well plate format. This high-throughput approach allows for the creation of hundreds or even thousands of distinct compounds in a relatively short period.

Once synthesized, this library of compounds would be screened against a specific biological target to determine their activity. The resulting data would then be analyzed to decipher the SAR. For instance, the screening results might reveal that bulky, lipophilic groups at the R¹ position enhance activity, while polar groups at the R³ position are detrimental.

The following interactive data table illustrates a hypothetical SAR study for a small, focused library of this compound derivatives, where R¹ on the piperidine nitrogen is varied. The biological activity is represented as the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates higher potency.

| Compound ID | R¹ Substituent | Molecular Formula | IC₅₀ (nM) |

| 1 | -H | C₈H₁₈N₂O₂S | 520 |

| 2 | -CH₃ | C₉H₂₀N₂O₂S | 350 |

| 3 | -CH₂CH₃ | C₁₀H₂₂N₂O₂S | 280 |

| 4 | -CH₂Ph | C₁₅H₂₄N₂O₂S | 150 |

| 5 | -C(O)CH₃ | C₁₀H₂₀N₂O₃S | 800 |

From this hypothetical data, a preliminary SAR can be established. The introduction of small alkyl groups (methyl, ethyl) at the R¹ position appears to be favorable for activity compared to the unsubstituted analog. A significant enhancement in potency is observed with a larger, more lipophilic benzyl (B1604629) group, suggesting a potential hydrophobic pocket in the target's binding site. Conversely, the introduction of an acetyl group, which is more polar, leads to a marked decrease in activity. This systematic approach allows medicinal chemists to quickly identify promising avenues for further optimization and to build a predictive model for the design of more potent compounds.

Further expansion of the library to include variations at R² and R³ would provide a more comprehensive understanding of the SAR for this chemical series. The integration of combinatorial synthesis with high-throughput screening is a cornerstone of modern drug discovery, enabling the efficient exploration of vast chemical space to identify novel therapeutic agents.

Computational and Theoretical Studies of N Propan 2 Yl Piperidine 3 Sulfonamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a protein, providing critical information for drug discovery and design.

Binding affinity represents the strength of the interaction between a ligand and its target protein. In molecular docking, this is quantified by a scoring function, which estimates the binding free energy, typically expressed in kcal/mol. A lower (more negative) value indicates a stronger and more stable interaction.

For sulfonamide derivatives, binding affinities can vary significantly depending on the specific protein target and the substituents on the sulfonamide and piperidine (B6355638) moieties. Studies on similar piperidine-derived sulfonamides targeting various enzymes have shown a range of binding affinities. For instance, molecular docking simulations of novel benzenesulfonamides containing a piperidine group against insulin-inhibiting protein receptors revealed average binding affinities ranging from -6.6 to -6.9 kcal/mol. researchgate.netcolab.ws Similarly, other N-substituted sulfonamides have demonstrated favorable binding affinities toward potential anticancer drug targets, with values between -6.8 and -8.2 kcal/mol. nih.gov These values suggest that N-(propan-2-yl)piperidine-3-sulfonamide could potentially form stable complexes with various biological targets.

Table 1: Representative Binding Affinities of Structurally Related Sulfonamide Compounds This table presents illustrative data from studies on analogous compounds to provide context for the potential binding affinity of this compound.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Piperidine-derived benzenesulfonamides | Insulin Inhibiting Protein Receptor | -6.6 to -6.9 |

| N-substituted Dansyl Sulfonamides | Potential Anticancer Target (1AZM) | -6.8 to -8.2 |

| Piperazine Sulfonamide Analogs | α-amylase | -1.57 to -3.98 (µM, IC50) |

Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within the target's binding site that interact with the ligand. These "hotspots" are crucial for molecular recognition and binding stability. The sulfonamide group is a well-known zinc-binding group and a versatile hydrogen bond donor and acceptor, often forming key interactions with protein active sites. nih.govacs.org

For a molecule like this compound, the key interactions would likely involve:

Hydrogen Bonds: The oxygen atoms of the sulfonyl group (SO₂) and the nitrogen atom of the sulfonamide (NH) are potent hydrogen bond acceptors and donors, respectively. They can form crucial hydrogen bonds with polar residues such as serine, threonine, and the peptide backbone of the protein.

Hydrophobic Interactions: The isopropyl group and the piperidine ring's aliphatic carbon structure can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues like leucine, valine, and isoleucine in the binding pocket.

Ionic or Polar Interactions: The piperidine nitrogen, depending on its protonation state at physiological pH, could participate in ionic interactions with acidic residues like aspartate or glutamate.

Docking studies of similar piperidine sulfonamides have confirmed that these compounds fit tightly into the binding sites of protein receptors, interacting with key amino acid residues that stabilize the complex. researchgate.netcolab.ws

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. These methods provide fundamental insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that accurately predicts the electronic structure of molecules. nih.govnih.gov For this compound, DFT would be used to perform geometry optimization to find the most stable three-dimensional conformation of the molecule. This optimized structure is the foundation for calculating various molecular properties, including vibrational frequencies, and for subsequent docking and electronic analyses. researchgate.netcolab.wsnih.gov DFT calculations help explain the relationship between a drug's chemistry and its biological activity by investigating parameters like hydrophobic, ionic, and hydrogen bonding interactions. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized, which is often a characteristic of bioactive molecules. nih.gov Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. mdpi.com For thiophene (B33073) sulfonamide derivatives, HOMO-LUMO energy gaps have been calculated in the range of 3.44 to 4.65 eV, reflecting general stability. mdpi.com Studies on other sulfonamide Schiff bases have shown that a lower band gap is associated with high chemical reactivity. nih.gov

Table 2: Representative Frontier Orbital Energies of Structurally Related Compounds This table presents illustrative data from DFT studies on analogous compounds to provide context for the potential electronic properties of this compound.

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiophene Sulfonamide Derivatives | -6.42 to -7.01 | -1.96 to -2.96 | 3.44 to 4.65 |

| Sulfonamide Schiff Base | -6.54 | -2.32 | 4.22 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. researchgate.netchemrxiv.org The MEP map displays regions of different electrostatic potential on the molecular surface using a color spectrum.

Red Regions: Indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. In this compound, these regions would be concentrated around the electronegative oxygen atoms of the sulfonyl group. researchgate.netresearchgate.net

Blue Regions: Indicate areas of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. These are typically found around hydrogen atoms, particularly the hydrogen on the sulfonamide nitrogen. researchgate.net

Green Regions: Represent areas of neutral or near-zero potential.

The MEP map provides a visual guide to the molecule's reactive sites and helps in understanding its intermolecular interactions, such as hydrogen bonding. chemrxiv.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com By identifying the physicochemical properties that are critical for a molecule's activity, QSAR models can be used to predict the activity of novel compounds, thereby prioritizing synthetic efforts. creative-biostructure.comfrontiersin.org

For a series of piperidine-3-sulfonamide (B1358856) analogs, a QSAR study would typically involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Examples of commonly used descriptors include molecular weight (MW), logarithm of the partition coefficient (logP), molar refractivity (MR), and topological polar surface area (TPSA).

Once the descriptors are calculated for a set of molecules with known biological activities (e.g., inhibitory concentrations like IC50), statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build the QSAR model. nih.gov A hypothetical QSAR equation for a series of analogs might look like:

pIC50 = β0 + β1(logP) + β2(TPSA) + β3(MR)

The quality of a QSAR model is assessed through various validation metrics, such as the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (Q²), which assesses the model's predictive ability. nih.gov

Table 1: Hypothetical QSAR Data for a Series of Piperidine-3-Sulfonamide Analogs This table presents illustrative data for educational purposes, as specific experimental data for this compound and its analogs are not available.

| Compound | pIC50 | logP | TPSA (Ų) | MR (cm³/mol) |

|---|---|---|---|---|

| Analog 1 | 6.5 | 2.1 | 65.4 | 85.2 |

| Analog 2 | 7.2 | 2.5 | 60.1 | 90.5 |

| Analog 3 | 5.9 | 1.8 | 70.8 | 80.1 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations can provide detailed insights into the interactions between a ligand, such as this compound, and its biological target, typically a protein. nih.govnih.govnottingham.ac.uk

An MD simulation would begin with the three-dimensional structures of the ligand and the protein. The ligand would be placed in the binding site of the protein, and the entire system would be solvated in a box of water molecules to mimic physiological conditions. The simulation then calculates the forces between all atoms in the system and uses Newton's laws of motion to predict their subsequent movements over a series of very small time steps.

By analyzing the trajectory of the simulation, researchers can understand the stability of the ligand-protein complex, identify key amino acid residues involved in binding, and observe conformational changes in both the ligand and the protein upon binding. researchgate.netnih.gov This information is invaluable for understanding the mechanism of action and for designing modifications to the ligand that could enhance its binding affinity and selectivity. acs.org

Table 2: Illustrative Parameters and Outputs of a Molecular Dynamics Simulation This table presents hypothetical data to demonstrate the type of information obtained from an MD simulation.

| Parameter/Output | Description | Example Value/Observation |

|---|---|---|

| Simulation Time | The total time period over which the molecular motions are simulated. | 100 nanoseconds |

| RMSD | Root Mean Square Deviation of atomic positions, indicating the stability of the complex. | Low and stable RMSD suggests a stable binding pose. |

| Hydrogen Bonds | Identification and quantification of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds with specific amino acid residues. |

In Silico ADMET Predictions

Before a compound can be considered a viable drug candidate, it must exhibit acceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov In silico ADMET prediction tools use computational models to estimate these properties for a given chemical structure, allowing for the early identification of potential liabilities and reducing the need for extensive experimental testing. nih.govsygnaturediscovery.comnih.gov

For this compound, various ADMET properties could be predicted using a range of available software and web servers. oup.combiorxiv.org These predictions are based on models built from large datasets of experimentally determined ADMET data.

Table 3: Hypothetical In Silico ADMET Predictions for this compound This table contains illustrative data to exemplify the output of ADMET prediction tools.

| ADMET Property | Predicted Value/Classification | Implication |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability is likely. |

| Caco-2 Permeability | Moderate | May have reasonable absorption across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects. |

| Plasma Protein Binding | High | May have a longer duration of action. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with CYP2D6 substrates. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | May be actively secreted by the kidneys. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low likelihood of being a carcinogen. |

Chemoinformatics and Virtual Screening Approaches

Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information. Virtual screening is a key chemoinformatics technique used in drug discovery to search large libraries of compounds to identify those that are most likely to bind to a drug target. wikipedia.orgmdpi.commmsl.cz

There are two main types of virtual screening: structure-based and ligand-based. nvidia.com

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the biological target for this compound is known, SBVS can be employed. mdpi.com This typically involves molecular docking, where a library of compounds is computationally "docked" into the binding site of the target protein. nih.gov The compounds are then ranked based on a scoring function that estimates their binding affinity.

Ligand-Based Virtual Screening (LBVS): In the absence of a known target structure, LBVS can be used. researchgate.net This approach relies on the knowledge of other molecules that are active against the target of interest. A common LBVS method is similarity searching, where a database of compounds is searched for molecules that are structurally similar to a known active compound. researchgate.net

Virtual screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process. frontiersin.orgsciengpub.ir

Table 4: Illustrative Virtual Screening Workflow for Identifying Analogs of this compound This table outlines a hypothetical workflow for a virtual screening campaign.

| Step | Description | Example Outcome |

|---|---|---|

| 1. Library Preparation | A large database of commercially available compounds is prepared for screening. | A library of 1 million compounds is curated. |

| 2. Virtual Screening | The library is screened using either SBVS (docking) or LBVS (similarity search). | 10,000 compounds are identified as potential hits. |

| 3. Filtering | The initial hits are filtered based on predicted ADMET properties and drug-likeness criteria. | 1,000 compounds pass the filtering stage. |

Based on a comprehensive search of available scientific literature, there is currently no specific preclinical research or biological evaluation data published for the chemical compound “this compound”.

Extensive searches were conducted to locate in vitro data pertaining to the enzyme inhibition, receptor binding, antimicrobial, antiviral, anticancer, and anti-inflammatory activities of this specific molecule. These searches did not yield any studies that have synthesized and evaluated "this compound" for any of the biological activities outlined in the requested article structure.

While there is a substantial body of research on the biological activities of the broader classes of sulfonamides and piperidine-containing compounds, this information does not pertain specifically to this compound. mdpi.comnih.govmdpi.comijnrd.orgnih.govmdpi.com For instance, studies have investigated various N-substituted piperidine sulfonamides for their potential as antimicrobial agents against plant bacterial diseases, as antiviral agents, and as enzyme inhibitors. nih.govnih.govnih.gov However, the specific isopropyl substitution on the sulfonamide nitrogen of the piperidine-3-sulfonamide core has not been described in the retrieved literature.

Consequently, it is not possible to provide the requested detailed article focusing solely on the preclinical and biological data for "this compound" as the primary research data is not publicly available.

Preclinical Research and Biological Evaluation of N Propan 2 Yl Piperidine 3 Sulfonamide Non Human Data

In Vitro Biological Activity Assessments

Other In Vitro Assays (e.g., Antidiabetic, Analeptic, Antispasmodic, Immunosuppressive, Antioxidant)

There is no specific information available from in vitro assays to characterize the antidiabetic, analeptic, antispasmodic, immunosuppressive, or antioxidant potential of N-(Propan-2-YL)piperidine-3-sulfonamide.

General methodologies for these types of assays are well-established. For example:

Antidiabetic activity is often assessed through enzyme inhibition assays, such as those for α-amylase, α-glucosidase, or dipeptidyl peptidase-4 (DPP-IV). pensoft.netmdpi.comnih.gov

Antioxidant potential can be evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPPH) radical scavenging assay or the ferric reducing antioxidant power (FRAP) assay. mdpi.comnih.gov

Immunosuppressive activity can be measured using in vitro assays that assess the proliferation and function of immune cells, such as peripheral blood mononuclear cells (PBMCs), in response to stimuli. nih.gov

In Vivo Efficacy Studies in Preclinical Models

No in vivo efficacy studies for this compound in any preclinical animal models have been reported in the available scientific literature.

There is no published data on the evaluation of this compound in animal models for infectious diseases, central nervous system (CNS) disorders, or inflammatory conditions.

Research on other novel sulfonamide derivatives has shown efficacy in various animal models. For example, certain aryl sulfonamides have demonstrated anticonvulsant activity in mouse seizure models, indicating potential for treating CNS disorders like epilepsy. nih.gov Sulfonamides are also widely used in veterinary medicine to treat bacterial and protozoal infections. nih.govmerckvetmanual.com However, these findings cannot be extrapolated to this compound without direct experimental evidence.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies (Preclinical Context)

There are no published preclinical pharmacokinetic (PK) or pharmacodynamic (PD) data for this compound.

PK/PD studies are crucial in preclinical development to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action and dose-response relationship. nih.gov Such studies are essential for determining the potential of a chemical entity as a therapeutic agent. The absence of this data for this compound means its viability as a drug candidate is currently unknown.

Future Perspectives and Translational Research for N Propan 2 Yl Piperidine 3 Sulfonamide

Optimization Strategies for Lead Compounds

Should N-(Propan-2-YL)piperidine-3-sulfonamide be identified as a lead compound, several optimization strategies could be employed to enhance its pharmacological profile. A key focus would be on improving its potency, selectivity, and pharmacokinetic properties.

One common strategy involves modification of the sulfonamide group. For instance, "capping" the sulfonamide nitrogen can significantly enhance brain penetration by reducing the polar surface area and acidity of the molecule. nih.govacs.orgresearchgate.net This approach has been successful in developing central nervous system (CNS) penetrant compounds from lead series with poor brain-to-blood ratios. nih.govacs.orgresearchgate.net

Another critical aspect of lead optimization is managing lipophilicity. While increased lipophilicity can sometimes correlate with higher potency, it often leads to poor pharmacokinetic properties, such as low solubility and high metabolic clearance. rsc.orgrsc.org Therefore, a careful balance must be struck. Structure-activity relationship (SAR) studies would be crucial to identify modifications on the piperidine (B6355638) ring or the N-isopropyl group that improve the ligand-lipophilicity efficiency. rsc.org

The table below outlines potential optimization strategies for a lead compound like this compound.

| Optimization Strategy | Objective | Example from Related Compounds |

|---|---|---|

| Sulfonamide Capping | Improve CNS penetration | Methylation of the sulfonamide nitrogen in a pyrazole (B372694) sulfonamide series increased the brain:blood ratio significantly. nih.govacs.org |

| Lipophilicity Modulation | Enhance pharmacokinetic profile | In a benzene (B151609) sulfonamide series, high lipophilicity led to poor pharmacokinetics, necessitating the identification of a solvent-exposed area for modification. rsc.orgrsc.org |

| Introduction of Flexible Linkers | Improve selectivity | Replacing a core aromatic ring with a flexible linker in a pyrazole sulfonamide series improved selectivity. nih.govacs.org |

Development of Advanced Analogues with Enhanced Potency and Selectivity

Building on initial optimization, the development of advanced analogues of this compound would aim for further enhancements in potency and selectivity. This involves the synthesis of a library of related compounds with systematic modifications to the core structure.

Recent research has demonstrated that novel sulfonamide derivatives containing a piperidine moiety can exhibit excellent antibacterial potency. nih.govresearchgate.net By exploring different substituents on the piperidine ring and varying the alkyl group on the sulfonamide nitrogen, it may be possible to develop analogues with superior activity against specific bacterial strains.

Furthermore, the piperidine-sulfonamide scaffold is a promising pharmacophore for targeting other biological pathways. For example, novel sulfonamide derivatives have been designed as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. acs.org The synthesis of analogues of this compound could therefore be directed towards developing new anticancer agents. acs.org These analogues might incorporate additional functional groups to optimize binding interactions with the target protein. acs.org

Exploration of Novel Therapeutic Applications

The sulfonamide functional group is a well-established pharmacophore present in a wide array of approved drugs with diverse therapeutic applications. nih.govcitedrive.com This versatility suggests that this compound and its future analogues could be explored for a variety of novel therapeutic uses beyond a single initial indication.

The broad biological activities of sulfonamides include antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. wisdomlib.orgajchem-b.comresearchgate.netnih.gov Similarly, the piperidine ring is a prevalent nitrogen-containing heterocycle in many FDA-approved drugs. nih.govnih.gov The combination of these two moieties in this compound provides a strong rationale for screening it and its derivatives against a wide range of biological targets.

The following table summarizes potential therapeutic areas for exploration.

| Therapeutic Area | Rationale based on Core Structures | Potential Targets |

|---|---|---|

| Infectious Diseases | Sulfonamides are classic antibacterial agents. wisdomlib.orgijpsjournal.com Piperidine-containing sulfonamides have shown potent bactericidal activity. nih.govresearchgate.net | Dihydropteroate (B1496061) synthase (DHPS), bacterial cell membranes. nih.gov |

| Oncology | Sulfonamide derivatives have been developed as anticancer agents targeting enzymes like VEGFR-2. acs.org | VEGFR-2, carbonic anhydrases, protein kinases. acs.orgnih.govajchem-b.com |

| Inflammatory Diseases | Certain sulfonamides exhibit anti-inflammatory properties. ijpsjournal.com | Cyclooxygenase-2 (COX-2). nih.gov |

| Diabetes | Sulfonylureas, a class of sulfonamide derivatives, are used as oral hypoglycemic agents. wisdomlib.org | Sulfonylurea receptors in pancreatic beta cells. wisdomlib.org |

| Viral Infections | Sulfonamides have shown potential in treating viral infections. nih.govajchem-b.com | Viral proteases, reverse transcriptase. nih.gov |

Integration of Multidisciplinary Approaches (e.g., Synthetic Chemistry, Computational Biology, Pharmacology)

The successful translation of a compound like this compound from a laboratory curiosity to a clinical candidate necessitates a highly integrated, multidisciplinary approach.

Synthetic Chemistry plays a foundational role in generating the compound and its analogues. Modern techniques, such as late-stage C-H functionalization, can be employed to rapidly diversify the core structure, creating a library of compounds for screening. researchgate.net This allows for the efficient exploration of the chemical space around the lead compound. researchgate.net

Computational Biology offers powerful tools to guide the drug discovery process. Molecular docking studies can predict the binding modes of novel analogues to their biological targets, helping to prioritize the synthesis of compounds with the highest likelihood of success. acs.org In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can identify potential liabilities early in the development process, saving time and resources. acs.org

Pharmacology is essential for evaluating the biological activity of the synthesized compounds. This includes in vitro assays to determine potency and selectivity, as well as in vivo studies in animal models to assess efficacy and pharmacokinetic profiles. The integration of these disciplines creates a feedback loop where pharmacological data informs the design of new analogues by synthetic chemists, guided by computational models. An example of such an integrated approach is the development of a dendrimer-sulfonamide complex, which involved synthesis, characterization, and biological evaluation, combining principles of chemistry, biology, and nanoscience. scholarsjournal.net

Addressing Resistance Mechanisms and Emerging Biological Challenges

For any new therapeutic agent, particularly antimicrobials, the potential for resistance is a major concern. Sulfonamides have been in clinical use for decades, and resistance is widespread. nih.govrupahealth.comsci-hub.sesemanticscholar.org The primary mechanisms of resistance to sulfonamides involve mutations in the target enzyme, dihydropteroate synthase (DHPS), which reduce the drug's binding affinity, or the acquisition of alternative, drug-resistant DHPS enzymes through horizontal gene transfer, such as the sul genes. nih.govrupahealth.comsci-hub.sesemanticscholar.org

Future research on this compound and its analogues must proactively address these challenges. One strategy is to design compounds that can overcome existing resistance mechanisms. This could involve creating molecules that bind to a different site on the DHPS enzyme or that have a novel mechanism of action altogether. For instance, some novel sulfonamide derivatives have been shown to not only target DHPS but also to damage bacterial cell membranes, offering a dual mechanism of action that may be less prone to resistance. nih.gov

Furthermore, the development of these compounds should be guided by an understanding of emerging biological challenges. This includes targeting pathogens for which there are few effective treatments or addressing diseases with complex, multi-target pathologies. nih.gov A polypharmacological approach, where a single drug is designed to interact with multiple targets, is gaining traction for complex diseases, and the versatile sulfonamide scaffold is well-suited for this strategy. nih.gov

By anticipating and addressing these challenges from the outset, the development of this compound and its derivatives can be steered towards creating durable and effective therapeutic agents for the future.

Q & A

Q. Key Considerations :

- Use stoichiometric equivalence of reagents to maximize yield.

- Catalytic N-arylsulfilimine compounds can accelerate coupling reactions .

How can reaction conditions be optimized to improve yield and purity?

Advanced Research Question

Optimization requires balancing solvent choice, base selection, and catalyst loading. Evidence suggests 3-picoline outperforms other bases in sulfonamide synthesis due to its ability to stabilize intermediates and reduce side reactions . For example:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Base | 3-picoline | ↑ Yield (reduces impurities) |

| Catalyst | N-arylsulfilimine (0.1 eq) | ↑ Reaction rate |

| Solvent | Dimethyl sulfoxide (DMSO) | ↑ Solubility of reagents |

Note : In situ formation of sulfilimine catalysts improves reproducibility .

What spectroscopic and analytical techniques are critical for structural confirmation?

Basic Research Question

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., exact mass determination for C11H12ClIN2O2 in pyridine derivatives ).

- NMR Spectroscopy : Resolve stereochemistry and substituent positions (e.g., 1H/13C NMR for piperidine ring protons and sulfonamide groups ).

- X-ray Crystallography : Used for resolving stereochemical ambiguities, as demonstrated in chiral sulfonamides like (R)-2-Methoxy-N-piperidin-3-ylbenzenesulfonamide .

How can researchers address contradictory data in NMR or crystallographic analyses?

Advanced Research Question

Contradictions often arise from dynamic molecular behavior or impurities. Strategies include:

- Variable Temperature (VT) NMR : To identify conformational exchange in piperidine rings.

- Deuterated Solvents : Minimize solvent interference in proton NMR.

- Comparative Crystallography : Cross-validate with structurally similar compounds (e.g., piperidin-4-yl sulfonamides ).

What computational tools are suitable for predicting reactivity or biological activity?

Advanced Research Question

- Molecular Docking : Use InChI keys (e.g., from PubChem data ) to model interactions with biological targets.

- DFT Calculations : Predict reaction pathways for sulfonamide bond formation and stability of intermediates.

- ADMET Prediction : Assess pharmacokinetic properties using software like Schrödinger Suite or MOE .

How does stereochemistry influence the biological or material properties of sulfonamide derivatives?

Advanced Research Question

Chiral centers in piperidine sulfonamides (e.g., (R)-configured derivatives ) can alter binding affinity in enzyme inhibition studies. For example:

- Enzyme Inhibition : Stereoselective interactions with active sites (e.g., carbonic anhydrase).

- Material Science : Chirality affects crystal packing and solubility .

Q. Methodological Solution :

- Chiral Chromatography : Separate enantiomers using columns like Chiralpak® IA/IB.

- Circular Dichroism (CD) : Confirm absolute configuration.

What are the challenges in scaling up synthesis while maintaining purity?

Advanced Research Question

Scale-up introduces variability in reaction kinetics and impurity profiles. Mitigation strategies include:

- Flow Chemistry : Improve heat/mass transfer for exothermic reactions.

- Process Analytical Technology (PAT) : Monitor intermediates in real-time (e.g., via HPLC-MS ).

- Recrystallization : Use solvent systems like ethyl acetate/hexane to remove byproducts .

How can researchers validate the biological activity of this compound?

Basic Research Question

- In Vitro Assays : Test enzyme inhibition (e.g., carbonic anhydrase) using fluorogenic substrates.

- Cellular Uptake Studies : Use radiolabeled derivatives (e.g., ³H/¹⁴C ) to track intracellular distribution .

- Structural Analogues : Compare activity with N-(Piperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide , a compound with known bioactivity .

What safety and handling protocols are essential for this compound?

Basic Research Question

- PPE : Use nitrile gloves and fume hoods due to potential sulfonamide toxicity.

- Waste Disposal : Follow EPA guidelines for sulfonamide-containing waste (e.g., neutralization before disposal) .

How can synthetic byproducts be identified and minimized?

Advanced Research Question

- LC-MS/MS : Detect low-abundance impurities (e.g., unreacted sulfonyl chlorides).

- DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and solvent to identify critical parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.